AN11251

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H38BFO7 |

|---|---|

Molecular Weight |

528.4 g/mol |

IUPAC Name |

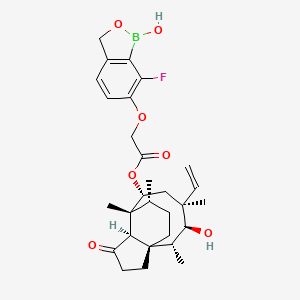

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate |

InChI |

InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1 |

InChI Key |

WQVDRQUAJNEZSV-PTUZOVCBSA-N |

Isomeric SMILES |

B1(C2=C(CO1)C=CC(=C2F)OCC(=O)O[C@@H]3C[C@@]([C@H]([C@@H]([C@@]45CC[C@H]([C@@]3([C@@H]4C(=O)CC5)C)C)C)O)(C)C=C)O |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2F)OCC(=O)OC3CC(C(C(C45CCC(C3(C4C(=O)CC5)C)C)C)O)(C)C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

AN11251: A Technical Guide to its Anti-Wolbachia Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of AN11251, a promising preclinical candidate for the treatment of filarial diseases such as onchocerciasis and lymphatic filariasis. By targeting the endosymbiotic bacterium Wolbachia, this compound offers a novel approach to eliminating the adult filarial worms responsible for these debilitating neglected tropical diseases.

Core Mechanism of Action: Ribosomal Protein Synthesis Inhibition

This compound is a novel boron-pleuromutilin antibiotic derivative.[1] Its primary mechanism of action against Wolbachia is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3]

The binding of this compound to the ribosome interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation and halting protein elongation.[4] This mode of action is distinct from other classes of protein synthesis inhibitors, which may account for its efficacy against various bacteria. The ultimate consequence for Wolbachia is the cessation of essential protein production, leading to a rapid depletion of the bacteria from the filarial nematode host.

The filarial worms are dependent on this symbiotic relationship with Wolbachia for their own survival, development, and embryogenesis. The depletion of Wolbachia leads to the sterilization of female adult worms and, ultimately, their death, providing a macrofilaricidal effect that is lacking in current standard-of-care antifilarial drugs.

Figure 1: Mechanism of this compound action on Wolbachia and the subsequent effects on the filarial nematode host.

Quantitative In Vivo Efficacy Data

This compound has demonstrated superior efficacy in depleting Wolbachia in the Litomosoides sigmodontis rodent model compared to doxycycline, a current anti-Wolbachia treatment. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vivo Efficacy of this compound Monotherapy in L. sigmodontis-Infected Mice

| Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Wolbachia Reduction (%) |

| 50 | Twice Daily (BID) | 14 | 99.86 |

| 100 | Twice Daily (BID) | 10 | 98.7 |

| 100 | Twice Daily (BID) | 14 | 99.94 |

| 200 | Twice Daily (BID) | 7 | 94.2 |

| 200 | Twice Daily (BID) | 10 | >99.9 |

| 200 | Twice Daily (BID) | 14 | 99.93 |

| 200 | Once Daily (QD) | 14 | 99.1 |

| 300 | Once Daily (QD) | 10 | 98.9 |

| 400 | Once Daily (QD) | 10 | 99.6 |

| 400 | Twice Daily (BID) | 7 | 94.0 |

Table 2: Comparative Efficacy of this compound, Doxycycline, and Rifampicin (10-Day Treatment)

| Compound | Dose (mg/kg) | Dosing Regimen | Wolbachia Reduction (%) | % of Worms with >99% Reduction |

| This compound | 200 | Twice Daily (BID) | >99.9 | 88% |

| Doxycycline | 40 | Twice Daily (BID) | Not specified | 17% |

| Rifampicin | 10 | Once Daily (QD) | Not specified | 57% |

| Rifampicin | 35 | Once Daily (QD) | >99.9 | Not specified |

Table 3: Efficacy of this compound in Combination Therapy (7-Day Treatment)

| Drug 1 | Dose (mg/kg) | Drug 2 | Dose (mg/kg) | Wolbachia Reduction (%) |

| This compound | 100 (BID) | Doxycycline | 40 (BID) | 97.3 |

| This compound | 200 (BID) | - | - | 94.2 |

| Doxycycline | 40 (BID) | - | - | 39.7 |

Note: BID = Bis in die (twice a day); QD = Quaque die (once a day). Wolbachia reduction was quantified by measuring the FtsZ/actin ratio via qPCR.

Experimental Protocols

The in vivo efficacy of this compound has been primarily evaluated using the Litomosoides sigmodontis rodent model. The general experimental workflow is outlined below.

Litomosoides sigmodontis Infection Model

-

Animal Model: BALB/c mice are typically used as the host for L. sigmodontis.

-

Infection: Mice are naturally infected through the bite of infected tropical rat mites (Ornithonyssus bacoti), which carry the L3 infective larvae of L. sigmodontis.

-

Infection Progression: The infection is allowed to establish for a period, typically 35 days, to allow for the development of adult male and female worms in the pleural cavity.

Drug Administration

-

Formulation: this compound is formulated for oral administration.

-

Dosing: The drug is administered to the infected mice at various concentrations and dosing schedules (e.g., once or twice daily) via oral gavage.

-

Treatment Duration: Treatment regimens typically range from 7 to 14 days.

-

Control Groups: A vehicle control group is included in all experiments. Positive control groups treated with doxycycline or rifampicin are also used for comparison.

Assessment of Wolbachia Depletion

-

Worm Recovery: At specified time points post-treatment, mice are euthanized, and adult female filarial worms are recovered from the pleural cavity.

-

DNA Extraction: DNA is extracted from individual female worms.

-

Quantitative PCR (qPCR): The number of Wolbachia is quantified using a real-time qPCR assay.

-

Target Gene: The assay targets the Wolbachia cell division gene, ftsZ.

-

Normalization: The Wolbachia ftsZ copy number is normalized to a filarial nematode housekeeping gene, such as actin, to account for variations in worm size and DNA extraction efficiency.

-

Quantification: The reduction in the ftsZ/actin ratio in treated worms is compared to that in worms from the vehicle-treated control group to determine the percentage of Wolbachia depletion.

-

Figure 2: General experimental workflow for assessing the in vivo efficacy of this compound against Wolbachia.

Conclusion

This compound is a potent anti-Wolbachia agent that acts by inhibiting ribosomal protein synthesis. Preclinical data from the L. sigmodontis rodent model demonstrate its ability to rapidly and effectively deplete Wolbachia from adult filarial worms at a level superior to doxycycline and comparable to high-dose rifampicin. These findings support the continued development of this compound as a macrofilaricidal drug candidate for the treatment of human onchocerciasis and lymphatic filariasis, with the potential for significantly shorter treatment regimens than current anti-Wolbachia therapies.

References

- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

AN11251: A Technical Guide to a Novel Boron-Pleuromutilin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN11251 is a novel, semi-synthetic antibiotic belonging to the pleuromutilin class, distinguished by the incorporation of a boron-containing heterocycle, a benzoxaborole, at the C(14) position of the pleuromutilin core.[1][2] This structural modification enhances its pharmacological properties, leading to potent activity against a range of bacterial pathogens, most notably the endosymbiotic bacterium Wolbachia.[1][2] This unique profile makes this compound a promising preclinical candidate for the treatment of filarial diseases such as Onchocerciasis (River Blindness) and lymphatic filariasis, as well as infections caused by Gram-positive bacteria and mycobacteria.[1]

Chemical Structure

This compound is a C(14)-functionalized pleuromutilin derivative. The core tricyclic diterpenoid structure of pleuromutilin is modified with a benzoxaborole-containing side chain attached via an ester linkage at the C(14) hydroxyl group.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action

Like other pleuromutilins, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation.

A key feature of this compound is its potent activity against Wolbachia, an endosymbiotic bacterium essential for the survival and reproduction of filarial nematodes. The mechanism of action against Wolbachia involves the specific inhibition of leucyl-tRNA synthetase (LeuRS). The benzoxaborole moiety of this compound forms a stable adduct with the adenosine of the tRNALeu in the editing site of the enzyme, leading to the inhibition of protein synthesis and subsequent depletion of the bacteria.

Caption: Signaling pathway for this compound's mechanism of action against Wolbachia.

Quantitative Data

In Vivo Efficacy Against Wolbachia

The in vivo efficacy of this compound has been demonstrated in a Litomosoides sigmodontis-infected mouse model. Oral administration of this compound resulted in a significant reduction in Wolbachia load.

| Treatment Group (Oral) | Duration | Dosing Frequency | Wolbachia Reduction (%) | Reference |

| 200 mg/kg this compound | 10 days | Twice daily (BID) | >99.9 | |

| 100 mg/kg this compound | 10 days | Twice daily (BID) | 98.7 | |

| 300 mg/kg this compound | 10 days | Once daily (QD) | 98.9 | |

| 400 mg/kg this compound | 10 days | Once daily (QD) | 99.6 | |

| 50 mg/kg this compound | 14 days | Twice daily (BID) | >99 | |

| 40 mg/kg Doxycycline | 10 days | Twice daily (BID) | 96.5 |

In Vitro Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria and some fastidious Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.039 |

| Staphylococcus aureus (MRSA) | ≤0.039 |

| Streptococcus pneumoniae | 0.5 |

| Enterococcus faecium | 0.125 |

| Haemophilus influenzae | 0.5 |

| Mycobacterium tuberculosis H37Rv | 0.925 |

Pharmacokinetic Parameters

Pharmacokinetic studies in rats have demonstrated favorable properties for this compound.

| Parameter | Value (in rats) |

| Bioavailability (Oral) | 19.2% |

| Tmax (Oral, 10 mg/kg) | 0.25 h |

| Volume of Distribution (Vdss) | 1.44 L/kg |

| Systemic Clearance (Cl) | 332.6 mL/min/kg (liver microsomes) |

| Plasma Protein Binding (Mouse) | 96.6% |

| Plasma Protein Binding (Human) | 97.6% |

Cytotoxicity

| Cell Line | CC50 (µg/mL) |

| Vero (African green monkey kidney) | 27 |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the general approach involves the functionalization of the C(14) hydroxyl group of the pleuromutilin core with a benzoxaborole-containing side chain. This is typically achieved through an esterification reaction. The synthesis of pleuromutilin derivatives often starts from the commercially available pleuromutilin and involves the protection of reactive groups, followed by the coupling of the desired side chain and subsequent deprotection.

Caption: General workflow for the synthesis of C(14)-functionalized pleuromutilins.

In Vivo Efficacy in a Mouse Model of Filariasis

Objective: To determine the in vivo efficacy of this compound in reducing Wolbachia load in a rodent model of filariasis.

Model: Litomosoides sigmodontis-infected BALB/c mice.

Methodology:

-

Infection: BALB/c mice are infected with L3 larvae of L. sigmodontis.

-

Treatment: At 35 days post-infection, when adult worms have developed, mice are treated orally with this compound, vehicle control, or a comparator drug (e.g., doxycycline). This compound is formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose / 0.1% Tween 80).

-

Dosage and Duration: Various dosing regimens are tested, for example, 50-400 mg/kg administered once or twice daily for 7 to 14 days.

-

Sample Collection: At the end of the treatment period, adult female worms are recovered from the thoracic cavity.

-

Quantification of Wolbachia Load: DNA is extracted from the adult worms. The ratio of Wolbachia ftsZ gene copies to filarial actin gene copies is determined by quantitative PCR (qPCR) to quantify the bacterial load.

-

Data Analysis: The percentage reduction in the Wolbachia/filarial gene ratio is calculated relative to the vehicle-treated control group.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria) to a concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes or hepatocytes.

Methodology:

-

Test System: Pooled human or rat liver microsomes or cryopreserved hepatocytes are used.

-

Incubation: this compound (typically at a concentration of 1 µM) is incubated with the liver microsomes (e.g., 0.5 mg/mL) or hepatocytes in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH for microsomal assays.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

Analysis: The concentration of the remaining this compound at each time point is quantified using LC-MS/MS.

-

Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of this compound.

Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound against a mammalian cell line.

Methodology:

-

Cell Culture: Vero cells (African green monkey kidney epithelial cells) are seeded in a 96-well plate and allowed to adhere and grow to form a confluent monolayer.

-

Treatment: The cells are then exposed to various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (CC50) is calculated.

References

AN11251: A Technical Whitepaper on a Novel Pleuromutilin Antibiotic Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN11251 is a promising semi-synthetic pleuromutilin antibiotic engineered with a C(14)-functionalized benzoxaborole moiety. This modification enhances its pharmacological profile, demonstrating potent activity against a spectrum of challenging pathogens. This document provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent for difficult-to-treat bacterial infections, including those caused by drug-resistant Gram-positive bacteria, mycobacteria, and as a targeted therapy for filarial diseases through its action against Wolbachia endosymbionts.

Introduction

The rise of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, represent a promising scaffold for derivatization.[1] this compound is a novel pleuromutilin derivative distinguished by a boron-containing heterocyclic substructure at the C(14) position.[1] This structural modification has been shown to improve the compound's physicochemical and pharmacokinetic properties.[1] this compound is a preclinical candidate for the treatment of onchocerciasis (river blindness) and lymphatic filariasis, diseases caused by parasitic nematodes harboring obligate endosymbiotic Wolbachia bacteria.[1][2] By targeting Wolbachia, this compound offers a therapeutic strategy to sterilize and kill the adult worms responsible for these debilitating diseases. Furthermore, this compound exhibits potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and slow-growing mycobacteria, highlighting its potential for broader clinical applications.

Mechanism of Action

Like other members of the pleuromutilin class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. The primary target is the 50S large ribosomal subunit, where the molecule binds to the peptidyl transferase center (PTC). This binding interaction sterically hinders the proper positioning of the CCA-ends of transfer RNAs (tRNAs) in the A- and P-sites, thereby preventing the formation of peptide bonds and halting protein elongation. The unique binding site and mechanism of action of pleuromutilins mean there is no cross-resistance with other major classes of antibiotics. The benzoxaborole moiety of this compound is believed to contribute to its potent activity and favorable pharmacokinetic profile.

Figure 1: this compound Mechanism of Action.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a range of bacterial pathogens. Minimum Inhibitory Concentration (MIC) values have been determined for various Gram-positive, Gram-negative, and mycobacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Gram-positive | <0.039 |

| Staphylococcus aureus (Methicillin-Resistant) | Gram-positive | 0.039 - 0.25 |

| Streptococcus pneumoniae | Gram-positive | 0.5 |

| Enterococcus faecium | Gram-positive | 0.125 |

| Haemophilus influenzae | Gram-negative | 0.5 |

| Mycobacterium bovis BCG | Mycobacteria | 0.1 - 1.0 |

| Mycobacterium tuberculosis H37Rv | Mycobacteria | 0.925 |

| Mycobacterium smegmatis | Mycobacteria | >20 |

| Mycobacterium abscessus | Mycobacteria | >20 |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a mouse model of filariasis, specifically targeting the endosymbiotic Wolbachia of Litomosoides sigmodontis.

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Duration (days) | Wolbachia Reduction (%) |

| This compound | 50 | Twice Daily (BID) | 14 | >99 |

| This compound | 100 | Twice Daily (BID) | 10 | 98.7 |

| This compound | 200 | Twice Daily (BID) | 10 | >99.9 |

| This compound | 200 | Once Daily (QD) | 14 | >99 |

| Doxycycline | 40 | Twice Daily (BID) | 10 | 96.5 |

| Rifampicin | 35 | Once Daily (QD) | 10 | >99.9 |

Table 2: In vivo efficacy of this compound against Wolbachia in a Litomosoides sigmodontis-infected mouse model.

Pharmacokinetics and ADME

Pharmacokinetic studies of this compound have been conducted in rats, revealing moderate to good properties.

| Parameter | Route | Value |

| Dose | IV | 3 mg/kg |

| PO | 10 mg/kg | |

| T½ (half-life) | IV | 1.75 h |

| Vdss (Volume of distribution at steady state) | IV | 1.44 L/kg |

| Oral Bioavailability | PO | 19.2% |

| Tmax (Time to maximum concentration) | PO | 0.25 h |

| Apparent Permeability (Papp) | in vitro | 14.1 x 10⁻⁶ cm/s |

| Plasma Protein Binding (Mouse) | in vitro | 96.6% |

| Plasma Protein Binding (Human) | in vitro | 97.6% |

Table 3: Pharmacokinetic parameters of this compound in rats and in vitro ADME properties.

Experimental Protocols

Synthesis of this compound (General Approach)

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of C(14)-functionalized pleuromutilin derivatives involves the following key steps:

-

Starting Material: Pleuromutilin or a suitable derivative.

-

Activation of the C-22 Hydroxyl Group: The primary hydroxyl group at the C-22 position of the glycolic acid side chain is typically activated, for example, by tosylation, to create a good leaving group.

-

Nucleophilic Substitution: The activated C-22 position undergoes nucleophilic substitution with a thiol-containing benzoxaborole precursor. This reaction is generally carried out in the presence of a base.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques such as column chromatography.

Figure 2: General Synthetic Workflow for this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method following CLSI guidelines.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in 96-well microtiter plates.

-

Bacterial Inoculum Preparation: Bacterial strains are cultured to the logarithmic phase of growth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 3: MIC Determination Workflow.

In Vivo Efficacy in Litomosoides sigmodontis Mouse Model

-

Animal Model: Female BALB/c mice are used for the study.

-

Infection: Mice are naturally infected with L. sigmodontis through exposure to infected mites.

-

Treatment: Treatment is initiated 35 days post-infection. This compound is formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.1% Tween 80) and administered orally via gavage at the desired doses and frequencies (e.g., once or twice daily). Control groups receive either the vehicle alone or a standard-of-care antibiotic like doxycycline.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and adult female worms are recovered from the thoracic cavity.

-

Wolbachia Quantification: The depletion of Wolbachia is quantified by quantitative polymerase chain reaction (qPCR) targeting a Wolbachia-specific gene (e.g., ftsZ) and normalizing it to a nematode-specific gene (e.g., actin).

Ribosome Binding Assay (General Protocol)

A competitive binding assay using a fluorescently labeled pleuromutilin derivative or surface plasmon resonance (SPR) can be employed to characterize the binding of this compound to the bacterial 50S ribosomal subunit.

-

Isolation of 50S Ribosomal Subunits: 50S ribosomal subunits are isolated from a suitable bacterial strain (e.g., E. coli or S. aureus) through sucrose gradient centrifugation.

-

SPR Analysis:

-

The 50S ribosomal subunits are immobilized on a sensor chip.

-

Different concentrations of this compound are flowed over the chip surface.

-

The association and dissociation rates are measured in real-time to determine the binding affinity (KD).

-

-

Competitive Fluorescence Polarization Assay:

-

A fluorescently labeled pleuromutilin probe is incubated with the 50S ribosomal subunits.

-

Increasing concentrations of unlabeled this compound are added to compete with the fluorescent probe for binding to the ribosome.

-

The displacement of the fluorescent probe is measured as a decrease in fluorescence polarization, from which the binding affinity of this compound can be calculated.

-

Conclusion

This compound is a novel pleuromutilin derivative with a compelling profile as a preclinical antibiotic candidate. Its potent in vitro activity against clinically relevant Gram-positive bacteria, including resistant strains, and mycobacteria, combined with its unique anti-Wolbachia efficacy, positions it as a versatile therapeutic agent. The favorable pharmacokinetic properties observed in preclinical studies further support its potential for clinical development. The detailed experimental protocols and comprehensive data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Continued investigation is warranted to fully elucidate its clinical utility in treating a range of infectious diseases.

References

The Emergence of Boron-Pleuromutilins: A New Frontier in Antibacterial Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics with unique mechanisms of action. Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, have re-emerged as a promising scaffold for derivatization. The recent incorporation of boron into the pleuromutilin structure has given rise to a new subclass, boron-pleuromutilins, demonstrating potent antibacterial activity, particularly against drug-resistant strains. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these innovative compounds.

Discovery and Rationale

Pleuromutilin, a natural product isolated from the fungus Pleurotus mutilus, inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This unique mode of action, distinct from many other ribosome-targeting antibiotics, results in a low propensity for cross-resistance.[3] The C14 side chain of the pleuromutilin core has been the primary focus for chemical modification to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.[4][5]

The introduction of a boron-containing heterocycle at the C14 position represents a significant advancement in pleuromutilin drug discovery. Boron's unique chemical properties, including its ability to form reversible covalent bonds, were hypothesized to enhance the interaction with the ribosomal target. AN11251 is a key example of a C(14)-functionalized pleuromutilin with a boron-containing heterocycle that has shown potent activity against Gram-positive pathogens and anti-Wolbachia activity.

Synthesis of Boron-Pleuromutilins

The synthesis of boron-pleuromutilins generally involves the modification of the pleuromutilin core at the C14 position. A common strategy involves the introduction of a thioether linkage to which various boron-containing heterocyclic moieties can be attached.

General Synthetic Scheme:

A representative synthetic approach to C14-thioether pleuromutilin derivatives is outlined below. This multi-step synthesis starts from the natural product pleuromutilin.

Caption: General synthetic route to boron-pleuromutilins.

Experimental Protocols

Synthesis of a C14-Thioether Pleuromutilin Derivative (General Protocol)

This protocol outlines the synthesis of a C14-thioether pleuromutilin derivative, a key intermediate for the synthesis of boron-pleuromutilins.

Step 1: Tosylation of Pleuromutilin

-

Dissolve pleuromutilin in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 22-O-tosyl-pleuromutilin.

Step 2: Thioetherification

-

Dissolve 22-O-tosyl-pleuromutilin in a suitable solvent such as acetone or acetonitrile.

-

Add the desired thiol derivative and a base (e.g., K2CO3 or Et3N).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Filter off the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the C14-thioether pleuromutilin derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Prepare a stock solution of the boron-pleuromutilin compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of boron-pleuromutilins to the bacterial ribosome.

-

Label a pleuromutilin derivative with a fluorescent probe (e.g., fluorescein) to create a fluorescent tracer.

-

Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

In a microplate, incubate a fixed concentration of the fluorescent tracer with increasing concentrations of the unlabeled boron-pleuromutilin compound in the presence of the 70S ribosomes.

-

Excite the reaction mixture with polarized light and measure the emitted fluorescence polarization.

-

The displacement of the fluorescent tracer by the boron-pleuromutilin compound will result in a decrease in fluorescence polarization.

-

Calculate the binding affinity (Ki) by fitting the data to a competitive binding equation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the boron-pleuromutilin compound for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Quantitative Data

The antibacterial activity of various boron-pleuromutilin derivatives has been evaluated against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Boron-Pleuromutilin this compound and Comparators

| Compound | S. aureus ATCC 29213 | MRSA ATCC 43300 | S. pneumoniae ATCC 49619 | H. influenzae ATCC 49247 |

| This compound | ≤0.039 | 0.063 | 0.5 | ≤0.039 |

| Lefamulin | 0.06 | 0.12 | 0.06 | 0.25 |

| Vancomycin | 1 | 1 | 0.25 | >64 |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Mouse | Rat | Dog | Monkey |

| t1/2 (h) | 2.3 | 3.1 | 4.5 | 5.2 |

| CL (mL/min/kg) | 25.4 | 15.8 | 8.9 | 10.1 |

| Vdss (L/kg) | 4.2 | 3.9 | 3.5 | 4.1 |

| F (%) | 61 | 55 | 72 | 48 |

t1/2: half-life; CL: clearance; Vdss: volume of distribution at steady state; F: oral bioavailability.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Boron-pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the bacterial 50S ribosomal subunit. This binding event sterically hinders the correct positioning of the acceptor (A) and donor (P) site tRNAs, thereby inhibiting peptide bond formation and halting protein synthesis. The boron moiety is believed to enhance this interaction.

Caption: Mechanism of action of boron-pleuromutilins.

Experimental Workflow for Boron-Pleuromutilin Discovery

The discovery and development of novel boron-pleuromutilins follow a structured workflow, from initial hit identification to preclinical evaluation.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

AN11251: A Technical Guide to its Anti-filarial Activity Through Wolbachia Targeting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action for AN11251, a promising drug candidate for the treatment of filariasis. This compound is a boron-pleuromutilin antibiotic that exhibits potent and selective activity against Wolbachia, an endosymbiotic bacterium essential for the survival and fertility of many filarial nematodes, including those responsible for onchocerciasis (River Blindness) and lymphatic filariasis.

Core Mechanism of Action: Targeting Wolbachia Leucyl-tRNA Synthetase

This compound's primary anti-filarial activity stems from its ability to inhibit protein synthesis in the endosymbiotic bacterium Wolbachia. As a boron-pleuromutilin, this compound is believed to target the Wolbachia leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein translation.[1][2] The proposed mechanism involves the formation of an adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme, effectively halting protein synthesis and leading to the depletion of the Wolbachia population from the nematode.[1] This depletion ultimately results in the sterilization and death of the adult filarial worm, a macrofilaricidal effect that is a key objective in filariasis treatment.[3][4]

Quantitative Data Summary

In Vitro Activity

This compound has demonstrated potent activity against Wolbachia in infected insect cell lines.

| Cell Line | Target | Parameter | Value | Reference |

| LDW1 (Wolbachia-infected) | Wolbachia | EC50 | 1.7 mg (predicted human dose BID) | |

| C6/36 (Wolbachia-infected) | Wolbachia | EC50 | 17 mg (predicted human dose BID) | |

| Vero6 (cytotoxicity) | Mammalian Cells | CC50 | 27 µg/mL |

In Vivo Efficacy: Wolbachia Depletion in L. sigmodontis Infected Mice

Studies in a Litomosoides sigmodontis mouse model have shown superior efficacy of this compound in depleting Wolbachia compared to doxycycline.

| Compound | Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Mean Wolbachia Reduction (%) | Reference |

| This compound | 200 | BID | 7 | 94.2 | |

| This compound | 400 | BID | 7 | 94.0 | |

| This compound | 100 | BID | 10 | 98.7 | |

| This compound | 200 | BID | 10 | >99.9 | |

| This compound | 300 | QD | 10 | 98.9 | |

| This compound | 400 | QD | 10 | 99.6 | |

| This compound | 50 | BID | 14 | >99 | |

| Doxycycline | 40 | BID | 14 | - | |

| Rifampicin | 35 | BID | 10 | Similar to this compound 200mg/kg BID |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rodents have indicated that this compound possesses favorable properties for oral administration.

| Species | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUClast (ng*h/mL) | Bioavailability (%) | Reference |

| Rat | IV | 3 | 1.75 | - | 138 | - | |

| Rat | PO | 10 | - | 30.6 | 26.5 | 6.4 | |

| Mouse | PO | - | - | - | - | - |

Note: Specific mouse pharmacokinetic parameters were not detailed in the provided search results, though excellent properties were mentioned.

Experimental Protocols

In Vivo Efficacy Study in L. sigmodontis Mouse Model

The following protocol is a summary of the methodology described by Ehrens et al., 2020.

-

Animal Model: Female BALB/c mice are used as the host for Litomosoides sigmodontis.

-

Infection: Mice are infected with 30 L. sigmodontis third-stage larvae (L3) via subcutaneous injection.

-

Treatment Initiation: Treatment is initiated 35 days post-infection, allowing the worms to mature to the adult stage.

-

Drug Administration: this compound is administered orally, typically twice daily (BID) or once daily (QD), for durations ranging from 7 to 14 days. The drug is formulated in a suitable vehicle.

-

Worm Recovery: Adult female filarial worms are recovered from the thoracic cavity.

-

Wolbachia Quantification: The level of Wolbachia endosymbionts is quantified using quantitative polymerase chain reaction (qPCR). This is achieved by measuring the ratio of the Wolbachia single-copy gene ftsZ to a filarial housekeeping gene, such as actin. A reduction in this ratio in treated worms compared to control worms indicates Wolbachia depletion.

In Vitro Wolbachia Depletion Assay

The following is a generalized protocol based on methodologies for testing anti-Wolbachia compounds in vitro.

-

Cell Culture: A Wolbachia-infected insect cell line (e.g., Aedes albopictus C6/36 or LDW1) is cultured under appropriate conditions.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a defined period.

-

DNA Extraction: Total DNA is extracted from the treated cells.

-

qPCR Analysis: The relative quantification of Wolbachia is determined by qPCR, targeting a Wolbachia-specific gene (e.g., ftsZ or 16S rRNA) and a host cell gene for normalization.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the Wolbachia population by 50%, is calculated.

Logical Relationships and Drug Development Pathway

The development of this compound as an anti-filarial agent follows a logical progression from identifying the target to preclinical validation.

Conclusion

This compound is a promising preclinical candidate for the treatment of filarial diseases. Its potent anti-Wolbachia activity, demonstrated in both in vitro and in vivo models, suggests that it could provide a macrofilaricidal effect with a shorter treatment duration than current anti-Wolbachia therapies like doxycycline. The favorable pharmacokinetic profile further supports its potential for oral administration. Further investigation, including toxicology studies and evaluation in larger animal models, will be crucial in advancing this compound towards clinical development for human lymphatic filariasis and onchocerciasis.

References

- 1. Targeting a microbiota Wolbachian aminoacyl-tRNA synthetase to block its pathogenic host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting a microbiota Wolbachian aminoacyl-tRNA synthetase to block its pathogenic host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

AN11251: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN11251 is a novel semi-synthetic antibiotic belonging to the pleuromutilin class, distinguished by the incorporation of a boron-containing benzoxaborole moiety.[1][2] This structural modification enhances its pharmacological properties, positioning this compound as a promising candidate for combating a range of bacterial infections.[1][3] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, details the experimental protocols used for its evaluation, and elucidates its mechanism of action.

Antibacterial Spectrum of this compound

This compound has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains, and select mycobacteria.[1] Notably, it exhibits limited to no activity against many Gram-negative bacteria.

In Vitro Susceptibility Data

The minimum inhibitory concentrations (MICs) of this compound against various bacterial pathogens are summarized in the tables below. The data is derived from a comprehensive study published in the journal Molecules.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs against Gram-Positive Bacteria

| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |

| Staphylococcus aureus ATCC 29213 | ≤0.039 | 1 | 2 |

| Staphylococcus aureus ATCC 700698 (MRSA) | ≤0.039 | 1 | 2 |

| Staphylococcus aureus SAU-0167 | 0.063 | 1 | 2 |

| Staphylococcus aureus SAU-9922 | 0.063 | 1 | 2 |

| Staphylococcus epidermidis SEP-1024 | 0.063 | 2 | 1 |

| Enterococcus faecalis EFS-0134 | 0.25 | 2 | 2 |

| Enterococcus faecium EFM-0221 | 0.125 | >32 | 2 |

| Streptococcus pneumoniae SPN-0101 | 0.125 | 0.5 | 1 |

| Streptococcus pyogenes SPY-0253 | 0.063 | 0.5 | 1 |

| Haemophilus influenzae ATCC 49247 | 0.5 | -- | -- |

--: Not Measured

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs against Mycobacterial Strains

| Mycobacterial Strain | This compound (µg/mL) | Isoniazid (µg/mL) | Amikacin (µg/mL) |

| Mycobacterium tuberculosis H37Rv ATCC27294 | 0.952 | 0.031 | -- |

| Mycobacterium bovis BCG (Pasteur 1173P2) | 2.5 | ≤0.031 | -- |

| Mycobacterium smegmatis mc2155 | >20 | 13.26 | -- |

| Mycobacterium abscessus GDI | >20 | >20 | 6.38 |

| Mycobacterium abscessus C16 | >20 | >20 | 12.71 |

| Mycobacterium abscessus C28 | >20 | >20 | 14.46 |

| Mycobacterium abscessus C58 | >20 | >20 | 12.82 |

--: Not Measured

Experimental Protocols

The following sections detail the methodologies employed for determining the in vitro antibacterial activity of this compound.

Broth Microdilution MIC Assay for Aerobic Bacteria

The minimum inhibitory concentrations (MICs) for aerobic Gram-positive and Gram-negative bacteria were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

-

Bacterial strains were grown on appropriate agar plates.

-

Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

The bacterial suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Assay Plate Preparation:

-

This compound and comparator antibiotics were serially diluted in CAMHB in 96-well microtiter plates.

-

The final concentrations of the antimicrobial agents ranged from 0.002 to 64 µg/mL.

3. Incubation:

-

The inoculated microtiter plates were incubated at 35°C for 16-20 hours in ambient air.

4. MIC Determination:

-

The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Microplate Alamar Blue Assay (MABA) for Mycobacteria

The antimycobacterial activity of this compound was determined using the colorimetric Microplate Alamar Blue Assay (MABA).

1. Inoculum Preparation:

-

Mycobacterium species were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

The bacterial culture was adjusted to a turbidity equivalent to a 1.0 McFarland standard.

-

The suspension was then diluted to achieve a final inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.

2. Assay Plate Preparation:

-

This compound and comparator drugs were serially diluted in 7H9 broth in a 96-well plate.

-

The mycobacterial inoculum was added to each well.

3. Incubation:

-

The plates were incubated at 37°C for 5-7 days.

4. MIC Determination:

-

Following incubation, Alamar Blue reagent was added to each well.

-

The plates were re-incubated for 24 hours.

-

A color change from blue (no growth) to pink (growth) was observed.

-

The MIC was defined as the lowest drug concentration that prevented the color change from blue to pink.

Mechanism of Action

This compound, as a member of the pleuromutilin class of antibiotics, primarily exerts its antibacterial effect by inhibiting bacterial protein synthesis. This inhibition occurs through a specific interaction with the bacterial ribosome.

Inhibition of the Peptidyl Transferase Center (PTC)

The primary target of pleuromutilins is the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. By binding to the PTC, this compound interferes with the proper positioning of the acceptor (A) and donor (P) sites for transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.

The benzoxaborole moiety of this compound is crucial for its potent activity and favorable pharmacokinetic properties. While the core pleuromutilin structure is responsible for the interaction with the ribosome, the benzoxaborole component contributes to the overall efficacy of the molecule.

Conclusion

This compound is a potent antibacterial agent with a spectrum of activity primarily directed against Gram-positive bacteria and some mycobacteria. Its mechanism of action, centered on the inhibition of the bacterial ribosome's peptidyl transferase center, is well-established for the pleuromutilin class. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

Pharmacological Properties of Benzoxaborole-Modified Pleuromutilins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleuromutilin and its derivatives represent a vital class of antibiotics targeting the bacterial ribosome, offering a unique mechanism of action that circumvents common resistance pathways. The recent development of benzoxaborole-modified pleuromutilins, exemplified by the investigational compound AN11251, has unveiled a promising new frontier in antibacterial therapy. This technical guide provides an in-depth overview of the pharmacological properties of this novel subclass, focusing on their mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for their evaluation.

Introduction

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and innovative modifications to existing antibiotic classes. Pleuromutilins, a class of diterpene antibiotics, function by inhibiting bacterial protein synthesis through a unique interaction with the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] This mechanism confers a low potential for cross-resistance with other antibiotic classes.[1] Modifications at the C-14 side chain of the pleuromutilin core have historically yielded clinically successful antibiotics for both veterinary and human use, such as tiamulin, valnemulin, and lefamulin.[1]

The incorporation of a benzoxaborole moiety represents a strategic advancement in the design of pleuromutilin derivatives. Boron-containing heterocycles, such as benzoxaboroles, are known to enhance the pharmacological, physicochemical, and pharmacokinetic properties of parent compounds. This compound is a key preclinical candidate in this class, demonstrating the potential of this chemical hybridization. This document serves to consolidate the current understanding of benzoxaborole-modified pleuromutilins for the scientific community.

Mechanism of Action

Benzoxaborole-modified pleuromutilins exert their antibacterial effect by inhibiting bacterial protein synthesis. The pleuromutilin core binds to the peptidyl transferase center (PTC) within the 50S ribosomal subunit. This binding interaction sterically hinders the proper positioning of the CCA-ends of transfer RNA (tRNA) at the A- and P-sites, thereby preventing the formation of peptide bonds and halting protein elongation. The tricyclic core of the pleuromutilin molecule establishes hydrophobic interactions, van der Waals forces, and hydrogen bonds with nucleotides in domain V of the 23S rRNA. The benzoxaborole moiety, attached at the C-14 side chain, is crucial for optimizing the compound's potency and pharmacokinetic profile.

Diagram: Mechanism of Action of Benzoxaborole-Modified Pleuromutilins

Caption: Inhibition of bacterial protein synthesis by benzoxaborole-modified pleuromutilins.

Pharmacological Data

The pharmacological profile of benzoxaborole-modified pleuromutilins is primarily characterized by the data available for this compound.

Antimicrobial Spectrum

This compound demonstrates potent activity against a range of Gram-positive bacteria, including drug-resistant strains, as well as against Mycobacterium tuberculosis and the endosymbiotic bacterium Wolbachia. It exhibits limited to no activity against many Gram-negative bacteria.

Table 1: In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | <0.039 | |

| Staphylococcus aureus | ATCC 700698 | <0.039 | |

| Enterococcus faecium | EFA-0221 | 0.125 | |

| Streptococcus pneumoniae | SPN-1169 | 0.5 | |

| Mycobacterium tuberculosis | H37Rv ATCC 27294 | 0.925 |

Pharmacokinetics

In vitro and in vivo studies of this compound have revealed favorable pharmacokinetic properties, suggesting its potential for systemic administration.

Table 2: In Vitro ADME and In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| In Vitro ADME | |||

| Apparent Permeability (Papp) | 14.1 x 10⁻⁶ cm/s | MDR1-MDCK cells | |

| Plasma Protein Binding (PPB) | 96.6% | Mouse | |

| Plasma Protein Binding (PPB) | 97.6% | Human | |

| In Vivo Pharmacokinetics (Rat) | |||

| Half-life (T₁/₂) | 1.75 h | Rat | |

| Mean Residence Time (MRT) | 1.22 h | Rat | |

| Volume of Distribution (Vdss) | 1.44 L/kg | Rat | |

| Oral Bioavailability | 19.2% | Rat |

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in a mouse model of filariasis by targeting the endosymbiotic Wolbachia bacteria essential for the parasite's survival. Oral administration of this compound led to a substantial reduction in Wolbachia load in the filarial nematode Litomosoides sigmodontis. For instance, a 14-day treatment with 50 mg/kg administered twice daily resulted in a greater than 99% reduction in the Wolbachia burden.

Experimental Protocols

The evaluation of benzoxaborole-modified pleuromutilins employs a range of standard and specialized experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial potency is determined by measuring the MIC, which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Protocol: Broth Microdilution Method (CLSI Guidelines)

-

Preparation of Compounds: Test compounds are dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram: Experimental Workflow for MIC Determination

Caption: A generalized workflow for determining the MIC of an antibacterial compound.

In Vivo Efficacy Model: Murine Thigh Infection

This model is commonly used to assess the in vivo antibacterial activity of new compounds.

Protocol: Neutropenic Murine Thigh Infection Model

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A defined inoculum of the test bacterium (e.g., MRSA) is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), the test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).

-

Sample Collection: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed.

-

Bacterial Load Quantification: The thigh tissue is homogenized, and serial dilutions are plated on agar plates to determine the number of viable bacteria (CFU/g of tissue).

-

Efficacy Assessment: The reduction in bacterial load in the treated groups is compared to that in the vehicle-treated control group.

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats or BALB/c mice are typically used.

-

Drug Administration: The test compound is administered intravenously (IV) and orally (PO) to different groups of animals at a defined dose.

-

Blood Sampling: Blood samples are collected at multiple time points post-administration via methods such as tail vein or retro-orbital bleeding.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).

Cytotoxicity Assay

It is crucial to assess the potential toxicity of new compounds to mammalian cells.

Protocol: MTT Assay

-

Cell Culture: A mammalian cell line (e.g., RAW264.7 murine macrophages) is cultured in a 96-well plate until a confluent monolayer is formed.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cytotoxicity Determination: The cell viability is calculated as a percentage relative to the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined.

Structure-Activity Relationship (SAR)

The development of benzoxaborole-modified pleuromutilins is guided by an understanding of their structure-activity relationships.

Diagram: Logical Relationships in Benzoxaborole-Modified Pleuromutilins

Caption: Logical relationships between the structural components and pharmacological properties.

Conclusion

Benzoxaborole-modified pleuromutilins represent a promising new class of antibacterial agents with a well-defined mechanism of action and favorable pharmacological properties. The lead compound, this compound, demonstrates potent activity against clinically relevant Gram-positive pathogens and other important bacteria, coupled with good ADME and pharmacokinetic characteristics. The continued exploration of this chemical space, guided by the principles of structure-activity relationship and robust experimental evaluation, holds significant potential for the development of new therapies to combat the growing threat of antimicrobial resistance.

References

AN11251: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research findings for AN11251, a novel boron-pleuromutilin antibiotic. The following sections detail its mechanism of action, in vivo efficacy, pharmacokinetic profile, and the experimental protocols utilized in these foundational studies.

Core Findings: In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant promise as an anti-Wolbachia agent, a critical endosymbiont for the survival and pathogenesis of filarial nematodes responsible for diseases like onchocerciasis and lymphatic filariasis.[1][2] Preclinical studies indicate its efficacy is superior to doxycycline and comparable to high-dose rifampicin in reducing Wolbachia load in a rodent model.[1][3] Furthermore, this compound exhibits potent activity against a range of Gram-positive bacteria, including drug-resistant strains, and certain mycobacteria.[4] Its pharmacokinetic profile suggests good absorption, distribution, and metabolic properties, supporting its potential for further development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vivo Efficacy of this compound against Wolbachia in L. sigmodontis Infected BALB/c Mice

| Treatment Duration | Dose (mg/kg) | Dosing Frequency | Mean Wolbachia Reduction (%) |

| 7 days | 200 | Twice Daily (BID) | 94.2 |

| 7 days | 400 | Twice Daily (BID) | 94.0 |

| 10 days | 100 | Twice Daily (BID) | 98.7 |

| 10 days | 200 | Twice Daily (BID) | >99.9 |

| 10 days | 300 | Once Daily (QD) | 98.9 |

| 10 days | 400 | Once Daily (QD) | 99.6 |

| 14 days | 50 | Twice Daily (BID) | 99.86 |

| 14 days | 100 | Twice Daily (BID) | 99.94 |

| 14 days | 200 | Twice Daily (BID) | 99.93 |

Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) |

| Streptococcus pneumoniae | SPN-1169 | 0.5 |

| Enterococcus faecium | EFA-0221 | 0.125 |

| Mycobacterium tuberculosis | H37Rv ATCC 27294 | 0.925 |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Intrinsic Clearance (Hepatocytes) | 876.5 mL/min/kg |

| Intrinsic Clearance (Liver Microsomes) | 332.6 mL/min/kg |

| Volume of Distribution (Vdss) | 1.44 L/kg |

| Oral Bioavailability | 19.2% |

| Time to Maximum Concentration (Tmax) | 0.25 h |

Table 4: In Vitro Properties of this compound

| Property | Value |

| Apparent Permeability (Papp) | 14.1 x 10⁻⁶ cm/s |

| Plasma Protein Binding (Mouse) | 96.6% |

| Plasma Protein Binding (Human) | 97.6% |

| Cytotoxicity (CC50 in Vero6 cells) | 27 µg/mL |

Mechanism of Action

This compound is a pleuromutilin derivative containing a benzoxaborole moiety. Its primary mechanism of action against Wolbachia is believed to be the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. The benzoxaborole component is thought to interact with the editing site of the bacterial LeuRS, forming a covalent adduct with adenosine, thereby blocking the translation process.

Caption: Proposed mechanism of this compound action on Wolbachia LeuRS.

Experimental Protocols

In Vivo Efficacy Assessment in Litomosoides sigmodontis Mouse Model

A key study evaluated the in vivo efficacy of this compound in BALB/c mice infected with the filarial nematode Litomosoides sigmodontis.

-

Animal Model and Infection: Wild-type BALB/c mice were used. The mice were infected with L. sigmodontis and the infection was allowed to establish for 35 days.

-

Drug Administration: this compound was administered orally, either once or twice daily (QD or BID), for durations of 7, 10, or 14 days. The drug was formulated in a suitable vehicle. Control groups received the vehicle alone. Doxycycline and rifampicin were used as comparator drugs.

-

Sample Collection: Mice were sacrificed at specified time points post-treatment initiation (e.g., 56 or 64 days post-infection). Adult female worms were isolated from the mice.

-

Quantification of Wolbachia Depletion: The level of Wolbachia was quantified using a quantitative polymerase chain reaction (qPCR) assay. The ratio of Wolbachia FtsZ gene copies to filarial actin gene copies was determined to normalize the amount of bacterial DNA to the amount of worm tissue.

-

Statistical Analysis: The statistical significance of the reduction in the Wolbachia FtsZ/filarial actin ratio between treated and control groups was determined using appropriate statistical tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparison post-hoc test.

Caption: Workflow for in vivo efficacy testing of this compound.

In Vitro Metabolic Stability and Pharmacokinetic Analysis

The metabolic stability and pharmacokinetic properties of this compound were assessed through a series of in vitro and in vivo experiments.

-

Metabolic Stability Assessment:

-

Liver Microsomes: this compound was incubated with human and rat liver microsomes in the presence of NADPH. The rate of disappearance of the compound was monitored over time to determine the intrinsic clearance.

-

Hepatocytes: The compound was also incubated with human and rat hepatocytes to assess metabolism by both phase I and phase II enzymes.

-

-

Pharmacokinetic Study in Rats:

-

Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

-

Drug Administration: For intravenous (IV) administration, this compound was given as a bolus injection. For oral (PO) administration, the drug was given by gavage.

-

Blood Sampling: Blood samples were collected at various time points after drug administration. The plasma was separated for analysis.

-

Bioanalysis: The concentration of this compound in plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

-

Caption: Logical relationship of ADME/PK experimental components.

References

- 1. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. In vivo efficacy of the boron-pleuromutilin this compound against Wolbachia of the rodent filarial nematode Litomosoides sigmodontis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 4. Assessing Boron-Pleuromutilin this compound for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Efficacy of AN11251 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available data on in vivo efficacy studies for a compound specifically designated "AN11251" could not be located. The following application note and protocol have been generated as a template to demonstrate the requested format and content structure. The data and specific molecular pathways are based on studies of the compound Anagrelide (ANA) , a phosphodiesterase 3A (PDE3A) inhibitor, and should be substituted with compound-specific information for this compound as it becomes available.

Introduction

In vivo efficacy studies in relevant animal models are a critical step in the preclinical development of novel therapeutic agents. These studies provide essential information on a compound's potential therapeutic activity, dose-response relationship, and safety profile in a living organism before advancing to clinical trials. This document outlines the protocols for evaluating the in vivo anti-tumor efficacy of a therapeutic candidate in a patient-derived xenograft (PDX) mouse model, using Anagrelide (ANA) as an illustrative example.

Putative Mechanism of Action

Anagrelide is a phosphodiesterase 3A (PDE3A) inhibitor.[1][2] It also acts as a molecular glue, inducing the formation of a complex between PDE3A and Schlafen 12 (SLFN12).[1][2] This complex formation can trigger apoptosis or inhibit the proliferation of tumor cells, which supports its investigation for cancer therapy.[1]

Experimental Protocols

Animal Model

-

Model: Patient-Derived Gastrointestinal Stromal Xenograft (GIST) Mouse Model (e.g., UZLX-GIST2B).

-

Strain: Immunocompromised mice (e.g., NOD-scid gamma).

-

Source: Established from a patient tumor characterized by a specific driver mutation (e.g., KIT exon 9).

-

Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The general workflow for the in vivo efficacy study is depicted below.

Drug Formulation and Administration

-

Formulation: For subcutaneous (SC) administration, a slow-release formulation is prepared. For oral (PO) administration, the compound is suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Dosing Regimen:

-

Vehicle Control: Administered via the same route and schedule as the test article.

-

Test Article (e.g., ANA): Administered subcutaneously or orally at various dose levels (e.g., 10, 30, and 60 mg/kg) for a defined period (e.g., 11 days).

-

-

Administration: Dosing volumes are calculated based on individual animal body weights.

Efficacy Endpoints and Monitoring

-

Tumor Volume: Measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Monitored 2-3 times weekly as an indicator of toxicity.

-

Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.

-

Endpoint Criteria: Studies are terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if signs of excessive toxicity are observed.

Post-Mortem Analysis

-

Tumor Collection: At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

Histology: A portion of the tumor tissue is fixed in formalin and embedded in paraffin for histological staining (e.g., H&E) to assess tumor morphology and response to treatment.

-

Pharmacokinetics: Blood samples may be collected at various time points to determine the plasma concentration of the drug and its metabolites.

Data Presentation

Quantitative data from the study should be summarized for clear comparison between treatment groups.

Table 1: Summary of Anti-Tumor Efficacy in GIST PDX Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³ ± SEM) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | SC | Data | - | Data |

| This compound (Low Dose) | 10 | SC | Data | Data | Data |

| This compound (Mid Dose) | 30 | SC | Data | Data | Data |

| This compound (High Dose) | 60 | SC | Data | Data | Data |

| This compound (Oral) | 30 | PO | Data | Data | Data |

Note: This table is a template. "Data" should be replaced with experimental results.

Table 2: Histological Response to Treatment

| Treatment Group | Dose (mg/kg) | Histological Observations | Response Grade |

| Vehicle Control | - | e.g., Dense, viable tumor cells | e.g., 0 |

| This compound (Low Dose) | 10 | e.g., Moderate necrosis, reduced cellularity | e.g., 1+ |

| This compound (Mid Dose) | 30 | e.g., Extensive necrosis, fibrotic tissue | e.g., 2+ |

| This compound (High Dose) | 60 | e.g., Near-complete eradication of tumor tissue | e.g., 3+ |

Note: This table is a template. Observations and grading systems should be defined prior to study initiation. Based on findings for ANA, a dose-dependent histological response is anticipated.

Conclusion

This application note provides a template protocol for assessing the in vivo efficacy of a test compound in a PDX mouse model. Based on the illustrative data for Anagrelide, a subcutaneous slow-release formulation is expected to maintain stable drug concentrations, leading to significant tumor volume reduction and dose-dependent histological responses. Similar well-designed studies will be crucial to determine the therapeutic potential of this compound.

References

Application Notes and Protocols for AN11251 Testing in the Litomosoides sigmodontis Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filarial nematodes, the causative agents of devastating diseases like onchocerciasis (river blindness) and lymphatic filariasis, harbor endosymbiotic Wolbachia bacteria that are essential for their development, fertility, and survival.[1][2] This symbiotic relationship presents a promising chemotherapeutic target. AN11251, a boron-pleuromutilin compound, has emerged as a potent anti-wolbachial agent.[1][3] The Litomosoides sigmodontis murine model is a well-established and valuable tool for the in vivo evaluation of antifilarial drug candidates, as the entire parasite life cycle can be completed in laboratory mice.[4]

These application notes provide a detailed overview and protocols for the preclinical assessment of this compound's efficacy using the L. sigmodontis model. The primary endpoint for efficacy in these studies is the depletion of Wolbachia from adult female filarial worms.

Mechanism of Action of this compound

This compound acts by targeting the endosymbiotic Wolbachia bacteria within the filarial nematode. Depletion of these essential bacteria leads to a cascade of effects, including the sterilization of female adult worms and ultimately, adult worm death (macrofilaricidal activity). This mechanism is advantageous compared to standard microfilaricidal drugs.

Experimental Protocols

Litomosoides sigmodontis Life Cycle Maintenance and Animal Infection

The L. sigmodontis life cycle is maintained using BALB/c mice as the definitive host and the tropical rat mite, Ornithonyssus bacoti, as the intermediate host.

Protocol:

-

Animal Model: Female BALB/c mice, 6-8 weeks old, are used for infections.

-

Infection: Mice are exposed to a controlled number of infective third-stage larvae (L3)-containing mites. Natural infection through mite bites is the preferred method to mimic the natural route of transmission.

-

Housing: Infected animals are housed under specific pathogen-free conditions with ad libitum access to food and water.

-

Confirmation of Infection: Patent infection (presence of microfilariae in the blood) can be confirmed approximately 50-60 days post-infection. However, for anti-wolbachial efficacy studies, treatment can commence before patency.

This compound Formulation and Administration

Protocol:

-

Formulation: this compound is typically formulated as a suspension for oral administration. A common vehicle is 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween 80 in sterile water.

-

Administration: The drug is administered orally (p.o.) via gavage.

-

Dosage and Schedule: Various dosing regimens have been evaluated. A common schedule is twice-daily (BID) administration for 7, 10, or 14 consecutive days. Doses can range from 50 mg/kg to 200 mg/kg per administration.

Assessment of Efficacy: Wolbachia Depletion

The primary measure of this compound's efficacy is the reduction of Wolbachia load in adult female worms. This is quantified by determining the ratio of a Wolbachia-specific gene (ftsZ) to a nematode-specific gene (actin) using quantitative PCR (qPCR).

Protocol:

-

Necropsy and Worm Recovery: Mice are euthanized at a predetermined time point post-treatment (e.g., 56 or 64 days post-infection). The thoracic cavity is opened, and adult L. sigmodontis worms are carefully collected from the pleural cavity.

-

Worm Processing: Adult female worms are identified, counted, and washed in a suitable buffer (e.g., PBS).

-

DNA Extraction: DNA is extracted from individual female worms.

-

Quantitative PCR (qPCR):

-

Primers and probes specific for the Wolbachia ftsZ gene and the L. sigmodontis actin gene are used.

-

The qPCR is run on the extracted DNA from each worm.

-

The ratio of ftsZ to actin is calculated to determine the Wolbachia burden.

-

-

Data Analysis: The median ftsZ/actin ratio of the treated groups is compared to that of the vehicle-treated control group to calculate the percentage of Wolbachia reduction.

Data Presentation

The efficacy of this compound is best summarized in tabular format, allowing for direct comparison of different treatment regimens.